molecular formula C14H16N2O2 B8665421 6-[2-(1-methylimidazol-2-yl)ethyl]-2,3-dihydro-1-benzofuran-5-ol

6-[2-(1-methylimidazol-2-yl)ethyl]-2,3-dihydro-1-benzofuran-5-ol

Cat. No. B8665421
M. Wt: 244.29 g/mol
InChI Key: NKTDNUVVVYKGPP-UHFFFAOYSA-N
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Patent
US04775679

Procedure details

Approximately a 1:1 ratio of cis and trans isomers of 1-(5-benzyloxy-2,3-dihydrobenzofuran-6-yl)-2-(1-methylimidazol-2-yl)ethene (104 mg, 0.3 mmoles) was hydrogenated in ethyl alcohol (15 ml) at room temperature using 10% Pd/C (15 mg) as a catalyst which was removed by suction filtration of the reaction mixture through a bed of celite. The catalyst bed was washed with ethyl alcohol (2×10 ml) and the filtrate was evaporated in vacuo to afford a white solid. Recrystallization from methlene chloride/n-hexane produced 6-(2-(1-methylimidazol-2-yl)ethyl)-5-hydroxy-2,3-dihydrobenzofuran as fine white crystals (60 mg, 79%). m.p. 190°-191° C.
Name
1-(5-benzyloxy-2,3-dihydrobenzofuran-6-yl)-2-(1-methylimidazol-2-yl)ethene
Quantity
104 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step Two
Name
Quantity
15 mg
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([O:8][C:9]1[C:10]([CH:18]=[CH:19][C:20]2[N:21]([CH3:25])[CH:22]=[CH:23][N:24]=2)=[CH:11][C:12]2[O:16][CH2:15][CH2:14][C:13]=2[CH:17]=1)C1C=CC=CC=1>C(O)C.[Pd]>[CH3:25][N:21]1[CH:22]=[CH:23][N:24]=[C:20]1[CH2:19][CH2:18][C:10]1[C:9]([OH:8])=[CH:17][C:13]2[CH2:14][CH2:15][O:16][C:12]=2[CH:11]=1

Inputs

Step One
Name
1-(5-benzyloxy-2,3-dihydrobenzofuran-6-yl)-2-(1-methylimidazol-2-yl)ethene
Quantity
104 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)OC=1C(=CC2=C(CCO2)C1)C=CC=1N(C=CN1)C
Step Two
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
15 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was removed by suction filtration of the reaction mixture through a bed of celite
WASH
Type
WASH
Details
The catalyst bed was washed with ethyl alcohol (2×10 ml)
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to afford a white solid
CUSTOM
Type
CUSTOM
Details
Recrystallization from methlene chloride/n-hexane

Outcomes

Product
Name
Type
product
Smiles
CN1C(=NC=C1)CCC1=CC2=C(CCO2)C=C1O
Measurements
Type Value Analysis
AMOUNT: MASS 60 mg
YIELD: PERCENTYIELD 79%
YIELD: CALCULATEDPERCENTYIELD 81.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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